![molecular formula C10H13BrO2 B087376 4-Bromo-2-(2-methoxyethoxy)toluene CAS No. 1291487-18-7](/img/structure/B87376.png)
4-Bromo-2-(2-methoxyethoxy)toluene
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Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps to introduce bromine atoms into specific positions on the aromatic ring while maintaining or modifying other functional groups. A related synthesis process involves the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis method. This method achieves high yields and demonstrates the potential for selective bromination techniques in synthetic chemistry (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. While specific studies on "4-Bromo-2-(2-methoxyethoxy)toluene" may not be available, related research on brominated aromatic compounds offers insights into how bromine substituents affect molecular geometry and electronic structure. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was elucidated, showcasing the impact of bromine on molecular conformation and interactions (Sharutin & Sharutina, 2016).
Chemical Reactions and Properties
Brominated aromatic compounds participate in various chemical reactions, including further bromination, coupling reactions, and substitutions. These reactions are significantly influenced by the presence of bromine, which can activate the aromatic ring towards nucleophilic substitution or facilitate electrophilic substitution reactions. The synthesis and reactivity of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene highlight the intricacies of brominated compound synthesis and the role of bromine in chemical transformations (Chen Bing-he, 2008).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and density, are crucial for understanding its behavior in different environments and applications. Bromine substitution affects these properties by increasing molecular weight and altering intermolecular forces. Research on the physical properties of similar brominated aromatic compounds, such as their dipole moments and solubility characteristics, provides valuable information for predicting the behavior of "4-Bromo-2-(2-methoxyethoxy)toluene" (Sato, Yamaguchi, & Shima, 1991).
Scientific Research Applications
Electrophilic Bromination and Derivatization
Electrochemical bromination methods, such as the one demonstrated by Kulangiappar et al. (2014), utilize a two-phase electrolysis for the bromination of aromatic compounds, yielding brominated products with high selectivity and yield (Kulangiappar et al., 2014). This method's relevance to 4-Bromo-2-(2-methoxyethoxy)toluene lies in its potential application for synthesizing derivatized toluenes through selective bromination, suggesting a pathway for modifying or creating similar compounds.
Lithiation and Functionalization
Wilkinson et al. (2008) discussed the lithiation of ortho-cresol derivatives, providing a route to substituted chromans through the reaction of lithiated species with electrophiles (Wilkinson et al., 2008). This research highlights a synthetic strategy that could potentially be applied to 4-Bromo-2-(2-methoxyethoxy)toluene for the introduction of various functional groups, expanding its utility in synthetic chemistry.
Biocatalysis and Enzymatic Modification
The study by Tao et al. (2004) on altering toluene 4-monooxygenase for the synthesis of methoxycatechol and other derivatives demonstrates the potential of biocatalysis in the modification of aromatic compounds (Tao et al., 2004). This approach could offer a biotechnological route to selectively modify 4-Bromo-2-(2-methoxyethoxy)toluene, enabling the production of novel compounds with potential applications in pharmaceuticals and materials science.
Material Science and Polymer Chemistry
Research by Durmaz et al. (2006) on the synthesis of block copolymers via Diels-Alder reactions showcases the application of functionalized aromatic compounds in creating advanced materials (Durmaz et al., 2006). The chemical functionality present in 4-Bromo-2-(2-methoxyethoxy)toluene could make it a valuable precursor in the design and synthesis of novel polymers with tailored properties.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJZKUKXMXJJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627005 |
Source
|
Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-methoxyethoxy)toluene | |
CAS RN |
1291487-18-7 |
Source
|
Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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